molecular formula C6H4ClN3 B565854 4-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 871836-51-0

4-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B565854
CAS No.: 871836-51-0
M. Wt: 153.569
InChI Key: FUXZQGSDRGDYGX-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

4-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the synthesis, biological activity, mechanisms of action, and case studies related to this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C7_7H5_5ClN2_2, with a molecular weight of approximately 167.60 g/mol. The presence of the chlorine atom at the fourth position enhances its reactivity, allowing it to participate in various chemical reactions that lead to the development of derivatives with improved biological activity.

Synthesis Methods:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The methyl group can also be oxidized or substituted under certain conditions.
  • Multicomponent Reactions: Recent advancements have introduced efficient one-pot multicomponent reactions to synthesize pyrazolo[4,3-c]pyridine derivatives with high yields .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:

  • Kinase Inhibition: Compounds in this class have been explored as inhibitors of specific kinases involved in cancer cell signaling pathways. These kinases are crucial targets in cancer therapy due to their role in regulating cell proliferation and survival .
  • Positive Inotropic Activity: Some synthesized derivatives have shown potent positive inotropic effects, which can be beneficial in treating heart-related conditions .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activities:

  • Inhibition Studies: Various studies have evaluated its efficacy against bacterial strains and fungi, showing significant inhibition rates .
  • Mechanism of Action: The antimicrobial effect is believed to stem from its ability to disrupt cellular processes in pathogens by inhibiting specific enzymes .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound binds to active sites of target enzymes, blocking their activity. This is particularly relevant for kinases involved in cancer progression and inflammation .
  • Molecular Docking Studies: Computational studies have been conducted to predict binding affinities and elucidate the interaction dynamics between the compound and its targets .

Study on Anticancer Activity

A notable study involved synthesizing a series of derivatives from this compound and evaluating their anticancer properties using various cancer cell lines. Results indicated that certain derivatives exhibited IC50_{50} values significantly lower than established chemotherapeutic agents, suggesting enhanced potency against specific cancer types .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that modifications at the C-4 position led to increased activity against Gram-positive bacteria, highlighting the importance of structural variations in enhancing biological efficacy .

Summary Table of Biological Activities

Activity TypeSpecific FindingsReferences
AnticancerPotent kinase inhibitors; reduced cell proliferation, ,
AntimicrobialSignificant inhibition against bacterial strains, ,
Positive InotropicEnhanced contractility in cardiac cells

Properties

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZQGSDRGDYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676507
Record name 4-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871836-51-0
Record name 4-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[4,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-4-iodonicotinaldehyde (1.0 g, 3.7 mmol) in ethanol (6.0 mL) was added 3.0 mL of hydrazine (excess). The mixture was stirred at room temperature for 15 h and then concentrated under reduced pressure. The residue was diluted with water (30 mL) and extracted with dichloromethane (300 mL). The organic extract was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was dissolved in dichloromethane (5 mL) and stirred for 5 min. The precipitated solid was isolated by filtration and dried to give the desired intermediate 4-chloro-1H-pyrazolo[4,3-c]pyridine as a grey solid (110 mg, 19% yield), which was used in the next step without further purification. LCMS(ESI) m/z: 154.1 [M+H+]
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyridine-3-carbaldehyde (7.0 g) in DME (70 mL) was added hydrazine monohydrate (8.0 g) at room temperature. The reaction mixture was stirred overnight at 75° C., and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (4.0 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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